N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide is a useful research compound. Its molecular formula is C21H26FN3O and its molecular weight is 355.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
A key intermediate in synthesizing compounds like Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, involves rhodium-catalyzed hydroformylation. This process demonstrates the complexity and precision required in synthesizing compounds with potential neuroleptic properties (Botteghi et al., 2001).
Potential Therapeutic Applications
Neuroleptic Agents
Compounds like Fluspirilen and Penfluridol, synthesized through complex organic reactions, are explored for their neuroleptic (antipsychotic) properties. Their synthesis involves key steps like rhodium-catalyzed hydroformylation, highlighting the intricate process of developing neuroleptic agents (Botteghi et al., 2001).
Motilin Receptor Agonists
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a compound structurally related to the one , has been identified as a novel small molecule motilin receptor agonist. It demonstrates potent agonist activity, which could lead to therapeutic applications in gastrointestinal motility disorders (Westaway et al., 2009).
Pharmacological Profiles
5-HT6 Receptor Antagonists
N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) is a potent inhibitor with high selectivity for the 5-HT6 receptor, offering insights into designing compounds for specific receptor targeting, potentially useful in treating neurological conditions (Stean et al., 2002).
Anticonvulsant Properties
The research on (+/-)-p-fluoro-phenyl alcohol amides demonstrated that incorporating a fluorine atom increases the potency and duration of anticonvulsant activity, providing a pathway for developing new anticonvulsant drugs (Carvajal-Sandoval et al., 1998).
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-2-3-4-21(26)23-18-7-11-20(12-8-18)25-15-13-24(14-16-25)19-9-5-17(22)6-10-19/h5-12H,2-4,13-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWKQLCFGOAPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.